![molecular formula C12H17Cl2NO3 B2980214 1-(2,5-Dichlorophenoxy)-3-(2-hydroxypropylamino)propan-2-ol CAS No. 784159-73-5](/img/structure/B2980214.png)
1-(2,5-Dichlorophenoxy)-3-(2-hydroxypropylamino)propan-2-ol
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Description
1-(2,5-Dichlorophenoxy)-3-(2-hydroxypropylamino)propan-2-ol, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor signaling.
Scientific Research Applications
Regioselective Preparation and Application in Drug Metabolites
A study explored the use of a fungal peroxygenase from Agrocybe aegerita for the regioselective hydroxylation of propranolol and diclofenac, yielding human drug metabolites. This process demonstrates the potential for cost-effective and scalable syntheses of drug metabolites, highlighting the enzyme's utility in organic synthesis and pharmaceutical research (Kinne et al., 2009).
Cardioselectivity of Beta-Adrenoceptor Blocking Agents
Research into the synthesis of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols aimed at understanding their affinity to beta-1 and beta-2 adrenoceptors compared to known beta-blockers. This work contributes to the development of cardioselective beta-adrenoceptor blocking agents, providing a basis for the design of safer therapeutic agents (Rzeszotarski et al., 1979).
Antimicrobial and Antiradical Activity of Beta Blockers
A study synthesized a series of compounds to test against human pathogens and evaluated their antimicrobial and antioxidant activities. This research underscores the potential of such compounds in developing new therapeutic agents with antimicrobial and antioxidant properties (Čižmáriková et al., 2020).
Enantioselective Synthesis and Application
Research into the enantioselective synthesis of specific compounds, including their application in creating chiral trichloromethyl propargyl alcohols, demonstrates the utility of such compounds in synthesizing pharmaceutically relevant intermediates. This work is crucial for developing new drugs and understanding the metabolic pathways of existing medications (Jiang & Si, 2004).
properties
IUPAC Name |
1-(2,5-dichlorophenoxy)-3-(2-hydroxypropylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO3/c1-8(16)5-15-6-10(17)7-18-12-4-9(13)2-3-11(12)14/h2-4,8,10,15-17H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCUQNVZGLYZEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC(COC1=C(C=CC(=C1)Cl)Cl)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorophenoxy)-3-(2-hydroxypropylamino)propan-2-ol |
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